molecular formula C16H12ClNO3 B2581114 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 1269532-64-0

2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No. B2581114
CAS RN: 1269532-64-0
M. Wt: 301.73
InChI Key: JMFKAVBWAOETEV-UHFFFAOYSA-N
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Description

2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one, also known as C-Met inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the category of chromone derivatives and has been found to possess inhibitory activity against the hepatocyte growth factor receptor, also known as c-Met.

Mechanism of Action

The inhibitory activity of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one against the c-Met receptor is attributed to its ability to bind to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of the c-Met receptor by 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one results in the suppression of tumor growth and metastasis. This compound has also been found to induce apoptosis in cancer cells and enhance the sensitivity of cancer cells to chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its specificity towards the c-Met receptor. This specificity allows for the selective targeting of cancer cells that overexpress this receptor. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

Future research on 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one could focus on the development of more efficient synthesis methods that can improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Lastly, research could also explore the potential of this compound in the treatment of other diseases that involve dysregulation of the c-Met receptor.

Synthesis Methods

The synthesis of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one involves a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form 4-methoxyphenyl-3-oxobutanoic acid. This intermediate is then subjected to cyclization using phosphorous oxychloride to form 2-chloro-6-methoxy-3-oxo-2,3-dihydro-4H-chromen-4-one. The final step involves the reaction of this intermediate with ammonia in the presence of ethanol to form 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one.

Scientific Research Applications

The c-Met receptor has been found to play a crucial role in various physiological processes such as cell proliferation, migration, and differentiation. Dysregulation of this receptor has been associated with various types of cancer, making it an attractive target for therapeutic intervention. 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one has been found to possess inhibitory activity against the c-Met receptor, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

2-amino-6-chloro-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c1-20-11-5-2-9(3-6-11)14-15(19)12-8-10(17)4-7-13(12)21-16(14)18/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKAVBWAOETEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one

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